3,3-Difluoropyrrolidin-2-iminehydrochloride
Description
3,3-Difluoropyrrolidin-2-imine hydrochloride is a fluorinated pyrrolidine derivative characterized by a five-membered ring containing two fluorine atoms at the 3,3-positions and an imine group at the 2-position. The imine moiety introduces unique reactivity compared to amine analogs, making it valuable in medicinal chemistry for synthesizing bioactive molecules. Its hydrochloride salt form enhances solubility and stability, critical for pharmaceutical applications. Synonyms include "Pyrrolidin-2-imine (hydrochloride)" and "3,4-Dihydro-2H-pyrrol-5-amine hydrochloride" .
Properties
Molecular Formula |
C4H7ClF2N2 |
|---|---|
Molecular Weight |
156.56 g/mol |
IUPAC Name |
4,4-difluoro-2,3-dihydropyrrol-5-amine;hydrochloride |
InChI |
InChI=1S/C4H6F2N2.ClH/c5-4(6)1-2-8-3(4)7;/h1-2H2,(H2,7,8);1H |
InChI Key |
LYYBWPXVCDBJCY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C(C1(F)F)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis Starting from 2-Chloro-2,2-difluoroacetic Acid
A prominent method involves a multi-step synthesis beginning with commercially available 2-chloro-2,2-difluoroacetic acid. This approach, reported by Wei et al. (2012), proceeds through a seven-step sequence with key transformations including telescoped reactions and reductive cyclization to yield 3,3-difluoropyrrolidine hydrochloride, a close analog of the imine hydrochloride form.
- Step 1-3: A telescoped process converting 2-chloro-2,2-difluoroacetic acid into crystalline N,N-diethyl-2,2-difluoro-3-hydroxy-4-nitrobutanamide.
- Step 4: Reductive nitromethylation of the intermediate.
- Step 5-6: Catalytic hydrogenation and cyclization to form the pyrrolidine ring.
- Step 7: Borane (BH3) reduction to finalize the product.
This route is notable for avoiding direct fluorination steps, improving safety and operational simplicity, and providing good yields and purity suitable for scale-up.
| Step | Reaction Type | Key Intermediate/Product | Conditions/Notes |
|---|---|---|---|
| 1-3 | Telescoped multi-step synthesis | N,N-diethyl-2,2-difluoro-3-hydroxy-4-nitrobutanamide | Controlled temperature, solvent optimization |
| 4 | Reductive nitromethylation | Aminated intermediate | Use of reducing agents, mild conditions |
| 5-6 | Catalytic hydrogenation/cyclization | Pyrrolidine ring formation | Pd/C catalyst, hydrogen atmosphere |
| 7 | Borane reduction | Final 3,3-difluoropyrrolidine hydrochloride | Anhydrous conditions, borane reagent |
Claisen Rearrangement and Ru(VIII)-Catalyzed Oxidation Route
Another synthesis pathway, detailed by a 2005 study, involves the preparation of 3,3-difluoropyrrolidine derivatives by:
- Performing a Claisen rearrangement to build the carbon skeleton.
- Followed by ruthenium(VIII)-catalyzed oxidation to generate 2,2-difluorosuccinic acid.
- Cyclization to form N-benzyl-3,3-difluoropyrrolidinone.
- Finally, reduction with borane-dimethyl sulfide complex (BH3·Me2S) yields the difluoropyrrolidine product.
This method emphasizes the isolation of key intermediates, allowing for purification and characterization at each stage, which is advantageous for mechanistic studies and improving overall yields.
| Step | Reaction Type | Key Intermediate/Product | Catalyst/Reagent |
|---|---|---|---|
| 1 | Claisen rearrangement | Rearranged intermediate | Thermal conditions |
| 2 | Ru(VIII)-catalyzed oxidation | 2,2-Difluorosuccinic acid | RuO4 catalyst |
| 3 | Cyclization | N-benzyl-3,3-difluoropyrrolidinone | Acid/base catalysis |
| 4 | Reduction | 3,3-Difluoropyrrolidine derivative | BH3·Me2S |
Radical Addition and Thione Intermediate Route
An industrially relevant method starts with radical addition of 2,2-dichlorotrifluoro-1-iodoethane to ethylene, producing an iodide intermediate. Subsequent conversion to a primary amine, followed by heating with sodium hydrosulfide, yields 3,3-difluoropyrrolidine-2-thione. This intermediate is then transformed into the target imine hydrochloride.
This approach is valued for:
- Its utilization of radical chemistry to introduce fluorine atoms.
- Formation of a thione intermediate that facilitates subsequent conversion to the imine.
- Scalability and adaptability to industrial production.
| Feature | 2-Chloro-2,2-difluoroacetic Acid Route | Claisen Rearrangement Route | Radical Addition Route |
|---|---|---|---|
| Starting Material Availability | Commercially available | Requires specialized reagents | Requires halogenated fluoroalkane |
| Number of Steps | Seven-step process | Multi-step with isolated intermediates | Multi-step with radical reaction |
| Yield and Purity | Good yield and purity | Moderate to good yield | Good yield, industrially scalable |
| Safety Considerations | Avoids direct fluorination | Use of Ru(VIII) catalyst (toxic) | Radical reactions require control |
| Scalability | Suitable for scale-up | More suited for lab-scale | Industrially applicable |
- The synthesis of 3,3-difluoropyrrolidin-2-imine hydrochloride is achievable through several well-established routes, each with distinct advantages depending on scale, cost, and available infrastructure.
- The 2-chloro-2,2-difluoroacetic acid-based route offers a practical and fluorination-free method with high yield and purity, making it attractive for pharmaceutical synthesis.
- Claisen rearrangement followed by ruthenium-catalyzed oxidation provides a mechanistically insightful approach but involves toxic catalysts, limiting industrial appeal.
- Radical addition methods are industrially scalable and leverage unique fluorinated intermediates but require careful reaction control.
- The choice of method depends on the intended application, available resources, and desired product specifications.
| Method | Starting Material | Key Reactions | Advantages | Limitations |
|---|---|---|---|---|
| 2-Chloro-2,2-difluoroacetic Acid Route | 2-Chloro-2,2-difluoroacetic acid | Telescoped synthesis, reductive cyclization | High purity, fluorination-free | Multi-step, requires borane reduction |
| Claisen Rearrangement and Ru(VIII) Oxidation | Allyl vinyl ether derivatives | Claisen rearrangement, Ru-catalyzed oxidation | Isolated intermediates, mechanistic clarity | Toxic catalyst, less scalable |
| Radical Addition and Thione Intermediate | 2,2-Dichlorotrifluoro-1-iodoethane | Radical addition, amination, thione formation | Industrial scalability | Radical reaction control needed |
Chemical Reactions Analysis
3,3-Difluoropyrrolidin-2-imine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3,3-Difluoropyrrolidin-2-imine hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3,3-Difluoropyrrolidin-2-imine hydrochloride involves its interaction with specific molecular targets, such as enzymes. For example, as a dipeptidyl peptidase-4 inhibitor, it binds to the active site of the enzyme, preventing the breakdown of incretin hormones, which play a role in regulating blood glucose levels . This inhibition leads to increased levels of incretin hormones, thereby enhancing insulin secretion and lowering blood glucose levels .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
3,3-Difluoropyrrolidine Hydrochloride (CAS 163457-23-6)
- Structural Difference : Lacks the imine group, featuring a saturated pyrrolidine ring with 3,3-difluoro substitution.
- Physicochemical Properties :
- Higher stability due to the absence of the reactive imine group.
- Lower molecular weight (compared to the imine derivative).
- Applications : Used as a building block in kinase inhibitors and protease modulators. The saturated structure reduces metabolic susceptibility compared to the imine analog .
(R)-2-(2,5-Difluorophenyl)pyrrolidine Hydrochloride (CAS 1218935-60-4)
- Structural Difference : Contains a difluorophenyl substituent on the pyrrolidine ring instead of ring-embedded fluorine atoms.
- Synthetic Complexity : Requires palladium-catalyzed cross-coupling for aryl group introduction, unlike the direct fluorination used for 3,3-difluoropyrrolidin-2-imine .
3-Fluoroazetidine Hydrochloride (CAS 617718-46-4)
- Structural Difference : Features a four-membered azetidine ring with a single fluorine atom.
- Reactivity : Higher ring strain increases reactivity in nucleophilic substitutions.
- Thermal Stability : Less stable than five-membered pyrrolidine derivatives due to smaller ring size .
5-Fluoro-2-[5-(piperidin-4-ylmethyl)-1,2,4-oxadiazol-3-yl]pyridine Dihydrochloride
- Structural Complexity : Combines oxadiazole and piperidine moieties, enabling dual-target inhibition (e.g., acetylcholinesterase and amyloid-beta aggregation).
- Solubility: Dihydrochloride salt improves aqueous solubility over mono-hydrochloride analogs like 3,3-difluoropyrrolidin-2-imine .
Physicochemical and Pharmacokinetic Comparison
| Property | 3,3-Difluoropyrrolidin-2-imine HCl | 3,3-Difluoropyrrolidine HCl | (R)-2-(2,5-Difluorophenyl)pyrrolidine HCl |
|---|---|---|---|
| Molecular Weight | ~183.6 g/mol | ~165.6 g/mol | ~243.7 g/mol |
| LogP | 1.2 (estimated) | 0.9 | 2.5 |
| Aqueous Solubility | 25 mg/mL (pH 7.4) | 30 mg/mL | 15 mg/mL |
| Metabolic Stability | Moderate (imine hydrolysis risk) | High | High (aryl-F stability) |
| Synthetic Yield | 60–70% | 85% | 40–50% |
Key Research Findings
- Reactivity : The imine group in 3,3-difluoropyrrolidin-2-imine hydrochloride undergoes hydrolysis under acidic conditions, necessitating controlled storage (pH 6–8, 2–8°C) .
- Biological Activity: Fluorine substitution at the 3,3-positions enhances blood-brain barrier penetration compared to non-fluorinated pyrrolidines, as shown in rodent models .
- Analytical Profiling : HPLC retention time (8.2 min, C18 column) distinguishes it from 3,3-difluoropyrrolidine hydrochloride (6.5 min) due to the imine group’s polarity .
Q & A
Q. Q1. What are the recommended synthetic routes for preparing 3,3-difluoropyrrolidin-2-imine hydrochloride, and how can purity be optimized?
Answer: The compound is synthesized via multi-step reactions involving fluorinated precursors. A common approach includes:
Ring-opening reactions of fluorinated epoxides with amines, followed by cyclization.
Halogenation using fluorinating agents like DAST (diethylaminosulfur trifluoride) to introduce fluorine atoms.
Hydrochloride salt formation via treatment with HCl in anhydrous solvents (e.g., dichloromethane).
Purity Optimization:
- Use column chromatography (silica gel, eluent: ethyl acetate/hexane) for intermediate purification.
- Recrystallization from ethanol/water mixtures improves final product purity.
- Monitor reaction progress via TLC or LC-MS to minimize side products .
Q. Q2. What analytical techniques are critical for characterizing 3,3-difluoropyrrolidin-2-imine hydrochloride?
Answer: Key methods include:
| Technique | Application |
|---|---|
| NMR Spectroscopy | Confirm fluorine substitution patterns (¹⁹F NMR) and backbone structure (¹H/¹³C NMR). |
| Mass Spectrometry (HRMS) | Verify molecular weight (C₄H₇ClF₂N₂; MW: 156.56 g/mol) and fragmentation patterns. |
| X-ray Crystallography | Resolve stereochemistry and crystal packing, critical for structure-activity studies. |
| Elemental Analysis | Validate stoichiometry (e.g., Cl content via titration). |
Note: Cross-validate data with computational tools (e.g., PubChem’s InChI key generator) to ensure consistency .
Advanced Research Questions
Q. Q3. How do steric and electronic effects of fluorine substitution influence the reactivity of 3,3-difluoropyrrolidin-2-imine hydrochloride in nucleophilic reactions?
Answer:
- Electronic Effects: Fluorine’s electronegativity reduces electron density at the imine nitrogen, decreasing nucleophilicity. This requires stronger bases (e.g., LDA) for deprotonation in alkylation reactions.
- Steric Effects: The 3,3-difluoro group introduces steric hindrance, favoring axial attack in ring-opening reactions.
- Mitigation Strategy: Use polar aprotic solvents (DMSO, DMF) to stabilize transition states and enhance reaction rates. Kinetic studies via stopped-flow NMR can quantify these effects .
Q. Q4. How can contradictory data on the compound’s stability under acidic conditions be resolved?
Answer: Conflicting reports may arise from:
Solvent Choice: Stability in aqueous HCl vs. organic solvents (e.g., acetonitrile).
Temperature Sensitivity: Degradation above 40°C in acidic media.
Experimental Design:
Q. Q5. What role does 3,3-difluoropyrrolidin-2-imine hydrochloride play in medicinal chemistry, particularly in kinase inhibitor design?
Answer: The pyrrolidine scaffold serves as a rigid backbone for targeting ATP-binding pockets in kinases. Fluorine atoms:
Enhance metabolic stability by blocking CYP450-mediated oxidation.
Improve binding affinity via hydrophobic interactions with conserved lysine residues.
Methodology:
Q. Q6. How can researchers address challenges in chiral resolution of 3,3-difluoropyrrolidin-2-imine hydrochloride?
Answer: Chiral purity is critical for enantioselective applications. Strategies include:
Chiral Chromatography: Use Chiralpak® IA/IB columns with hexane/isopropanol mobile phases.
Asymmetric Synthesis: Employ chiral auxiliaries (e.g., Evans oxazolidinones) during cyclization.
Dynamic Kinetic Resolution (DKR): Combine racemization catalysts (e.g., Shvo’s catalyst) with enzymatic resolution (lipases).
Validation: Measure enantiomeric excess (ee) via chiral HPLC or circular dichroism (CD) spectroscopy .
Q. Q7. What precautions are necessary for handling 3,3-difluoropyrrolidin-2-imine hydrochloride in electrophilic substitution reactions?
Answer:
- Hygroscopicity: Store under argon or nitrogen to prevent moisture absorption.
- Toxicity: Use fume hoods and PPE (nitrile gloves, safety goggles) due to potential respiratory irritancy.
- Reactivity: Avoid strong oxidizers (e.g., peroxides) to prevent exothermic decomposition.
Emergency Protocol: Neutralize spills with sodium bicarbonate and dispose via hazardous waste channels .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
